2-(喹啉-8-氧基)乙胺

描述

Synthesis Analysis

The synthesis of “2-(Quinolin-8-yloxy)ethanamine” involves several steps. For instance, 2-(quinolin-8-yloxy)acetohydrazide (QAH) was synthesized starting from quinolin-8-ol . A novel class of quinoline derivatives was synthesized by Vivekanand et al., from 5-chloro-2-phenyl-1H-indole-3-amine (a) and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde (b) as starting materials .Molecular Structure Analysis

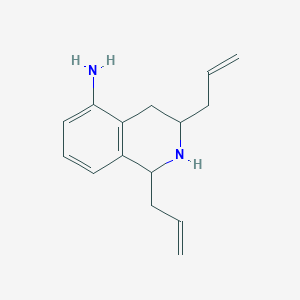

The molecular structure of “2-(Quinolin-8-yloxy)ethanamine” is C11H14Cl2N2O with an average mass of 261.148 Da and a monoisotopic mass of 260.048309 Da .Chemical Reactions Analysis

The chemical reactions involving “2-(Quinolin-8-yloxy)ethanamine” are complex and varied. For instance, it was used to obtain pyrazole derivatives by cyclization with ethyl cyanoacetate, ethyl acetoacetate, and benzoylacetone .科学研究应用

荧光传感器开发

周等人(2012 年)合成了一种基于 8-氨基喹啉和 8-羟基喹啉平台的荧光传感器,包括 N-(喹啉-8-基)-2-(喹啉-8-氧基)乙酰胺(HL),它对乙醇中的 Cd(2+) 表现出高选择性和灵敏的荧光增强。该传感器可以通过不同的传感机制将 Cd(2+) 与 Zn(2+) 区分开来,在环境监测和分析化学中具有潜在的应用 (周等人,2012 年).

抗结核剂

Pissinate 等人(2016 年)的一项研究报道,2-(喹啉-4-氧基)乙酰胺是结核分枝杆菌生长的有效体外抑制剂。这些化合物对耐药菌株表现出很高的效力,毒性低,表明它们作为新型抗结核剂的潜力 (Pissinate 等人,2016 年).

有机缓蚀剂

El-Faham 等人(2016 年)探索了三嗪衍生物,包括 2,4,6-三(喹啉-8-氧基)-1,3,5-三嗪 (T3Q),作为酸性溶液中钢的有机缓蚀剂。这些化合物在特定浓度下显示出高达 98% 的腐蚀防护,表明它们在工业防腐中的适用性 (El-Faham 等人,2016 年).

分子识别剂

Khanvilkar 和 Bedekar(2018 年)开发了光学纯 2-(喹啉-8-氧基)环己醇-1-醇,用于使用核磁共振或荧光光谱法对酸的对映异构体进行分子识别。该化合物可以有效检测各种酸的异构体,展示其在手性分析和立体选择性合成中的效用 (Khanvilkar & Bedekar,2018 年).

抗炎评估

陈等人(2006 年)合成了 2-(呋喃-2-基)-4-(苯氧基)喹啉衍生物,并对其抗炎特性进行了评估。这些化合物表现出对炎性介质的显着抑制作用,表明它们在开发新的抗炎药方面具有潜力 (陈等人,2006 年).

作用机制

Target of Action

The primary target of 2-(Quinolin-8-yloxy)ethanamine is tubulin , a protein that is crucial for cellular functions such as maintaining cellular structure, intracellular transportation, and mitotic spindle formation for cell division . The compound has been synthesized as a potential anticancer agent, specifically as a tubulin polymerization inhibitor .

Mode of Action

2-(Quinolin-8-yloxy)ethanamine interacts with its target, tubulin, by inhibiting its polymerization . This inhibition disrupts the formation of microtubules, structures that are essential for cell division. By preventing the formation of these structures, the compound can effectively halt the proliferation of cancer cells .

Biochemical Pathways

By inhibiting tubulin polymerization, it disrupts the normal cell cycle, potentially leading to cell death .

Pharmacokinetics

In silico predictions suggest that related compounds have high gastrointestinal (gi) absorption and good bioavailability . These properties are crucial for the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The primary result of 2-(Quinolin-8-yloxy)ethanamine’s action is the inhibition of cell proliferation, particularly in cancer cells . This is achieved through the disruption of tubulin polymerization, which prevents the formation of microtubules necessary for cell division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

生化分析

Biochemical Properties

2-(Quinolin-8-yloxy)ethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The interaction between 2-(Quinolin-8-yloxy)ethanamine and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform involved. Additionally, 2-(Quinolin-8-yloxy)ethanamine has been found to bind to certain receptors, such as the serotonin receptor, influencing neurotransmitter activity and signaling pathways .

Cellular Effects

The effects of 2-(Quinolin-8-yloxy)ethanamine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Quinolin-8-yloxy)ethanamine can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by binding to transcription factors or interacting with DNA, leading to changes in the production of proteins involved in cellular metabolism .

Molecular Mechanism

At the molecular level, 2-(Quinolin-8-yloxy)ethanamine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. For example, 2-(Quinolin-8-yloxy)ethanamine can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate or inhibit receptors by binding to their ligand-binding domains, leading to changes in downstream signaling pathways. These interactions can result in alterations in gene expression, enzyme activity, and cellular function .

Temporal Effects in Laboratory Settings

The effects of 2-(Quinolin-8-yloxy)ethanamine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. The long-term effects of 2-(Quinolin-8-yloxy)ethanamine on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have demonstrated that prolonged exposure to high concentrations of 2-(Quinolin-8-yloxy)ethanamine can lead to cytotoxicity and apoptosis in certain cell types .

Dosage Effects in Animal Models

The effects of 2-(Quinolin-8-yloxy)ethanamine in animal models are dose-dependent. At low doses, this compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. For example, studies in rodents have indicated that high doses of 2-(Quinolin-8-yloxy)ethanamine can cause liver and kidney damage, as well as alterations in blood chemistry. These findings highlight the importance of determining the appropriate dosage for therapeutic applications to minimize potential toxic effects .

Metabolic Pathways

2-(Quinolin-8-yloxy)ethanamine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of 2-(Quinolin-8-yloxy)ethanamine, affecting its efficacy and safety as a therapeutic agent. Additionally, interactions with cofactors, such as NADPH and glutathione, can modulate the metabolism and activity of 2-(Quinolin-8-yloxy)ethanamine .

Transport and Distribution

The transport and distribution of 2-(Quinolin-8-yloxy)ethanamine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as the organic cation transporter (OCT) family. Once inside the cell, 2-(Quinolin-8-yloxy)ethanamine can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the bioavailability and therapeutic efficacy of 2-(Quinolin-8-yloxy)ethanamine .

Subcellular Localization

The subcellular localization of 2-(Quinolin-8-yloxy)ethanamine can influence its activity and function. This compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of 2-(Quinolin-8-yloxy)ethanamine to specific organelles can be directed by targeting signals or post-translational modifications. For example, the presence of a mitochondrial targeting signal can direct 2-(Quinolin-8-yloxy)ethanamine to the mitochondria, where it can influence mitochondrial function and energy production .

属性

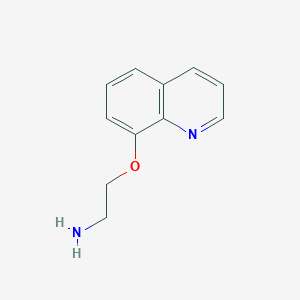

IUPAC Name |

2-quinolin-8-yloxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-6-8-14-10-5-1-3-9-4-2-7-13-11(9)10/h1-5,7H,6,8,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFUVGGDWOENCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCN)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

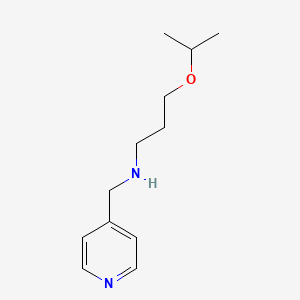

![4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol](/img/structure/B3155419.png)